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molecular formula C8H9FN2O3S B8521769 2-Fluoro-N'-hydroxy-4-(methanesulfonyl)benzene-1-carboximidamide CAS No. 869586-84-5

2-Fluoro-N'-hydroxy-4-(methanesulfonyl)benzene-1-carboximidamide

Cat. No. B8521769
M. Wt: 232.23 g/mol
InChI Key: XLNNFNYGUKLVEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07687492B2

Procedure details

To a stirred solution of the product from Step E (0.29 g, 0.144 mmol) in ethanol (15 mL) was added hydroxylamine (50% in water, 3.0 mL). The reaction was heated at 90° C. for 3 h. The reaction was then concentrated to give the desired product.
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[C:8]([S:10]([CH3:13])(=[O:12])=[O:11])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[NH2:14][OH:15]>C(O)C>[F:1][C:2]1[CH:9]=[C:8]([S:10]([CH3:13])(=[O:12])=[O:11])[CH:7]=[CH:6][C:3]=1[C:4](=[N:14][OH:15])[NH2:5]

Inputs

Step One
Name
Quantity
0.29 g
Type
reactant
Smiles
FC1=C(C#N)C=CC(=C1)S(=O)(=O)C
Name
Quantity
3 mL
Type
reactant
Smiles
NO
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was then concentrated

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)S(=O)(=O)C)C(N)=NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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